molecular formula C10H10F2O2 B1406351 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde CAS No. 1706446-37-8

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Cat. No.: B1406351
CAS No.: 1706446-37-8
M. Wt: 200.18 g/mol
InChI Key: NGLCRQJYUYNBTK-UHFFFAOYSA-N
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Description

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a multifunctional benzaldehyde derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates strategically placed substituents—ethoxy, difluoro, and methyl groups—on an aromatic aldehyde core, making it a valuable scaffold for constructing complex molecules. The aldehyde group is a highly versatile handle for further chemical transformations, including condensations to form imines or heterocycles, as well as nucleophilic additions and reductions. The distinct pattern of electron-withdrawing fluorine atoms and electron-donating alkoxy groups on the benzene ring allows for fine-tuning of the compound's electronic properties and binding affinity, which is critical in the development of small-molecule inhibitors and degraders for therapeutic targets . Compounds with similar disubstituted fluoro and alkoxy patterns have been identified as key intermediates in the synthesis of active pharmaceutical ingredients . As a specialized synthetic intermediate, this compound holds significant potential for research in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors. Its structural features are commonly associated with molecules that exhibit biological activity, suggesting its utility in probing metabolic disorders and other disease pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-ethoxy-2,3-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-8-4-7(5-13)10(12)9(11)6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLCRQJYUYNBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Approach

Methodology:

  • The introduction of the ethoxy group onto a suitably substituted benzaldehyde precursor is achieved via electrophilic aromatic substitution using ethanol under acidic or catalytic conditions.
  • The fluorine atoms at positions 2 and 3 are typically introduced through nucleophilic aromatic substitution (SNAr) or via fluorination of a precursor aromatic compound, often using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

Reaction Conditions:

  • Reactions are often carried out at elevated temperatures (around 80-120°C) with catalysts such as Lewis acids (e.g., AlCl₃) for the substitution.
  • The methyl group at the 4-position is generally introduced through methylation of the aromatic ring via methylating agents like methyl iodide or dimethyl sulfate, often under basic conditions.

Notes:

  • The sequence typically involves initial fluorination, followed by ethoxy substitution, and finally methylation and oxidation to the aldehyde.

Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Methodology:

  • Fluorine atoms at positions 2 and 3 are introduced via nucleophilic aromatic substitution on a chlorinated or brominated benzaldehyde derivative.
  • Reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used.

Reaction Conditions:

  • Elevated temperatures (around 100-150°C) facilitate SNAr reactions, especially on activated aromatic rings bearing electron-withdrawing groups like aldehyde or nitro groups.

Research Findings:

  • Studies have demonstrated successful fluorination of aromatic aldehydes using this approach, with yields depending on the substituents and reaction conditions.

Introduction of Ethoxy Group:

  • The ethoxy group can be introduced via electrophilic substitution using ethanol in the presence of catalytic acids (e.g., sulfuric acid) or via Williamson ether synthesis if suitable precursors are available.
  • Alternatively, direct ethoxylation of phenolic intermediates can be performed.

Introduction of Methyl Group:

  • Methylation of the aromatic ring, especially at the 4-position, is achieved through Friedel-Crafts alkylation with methyl chloride or methyl iodide, catalyzed by Lewis acids like aluminum chloride (AlCl₃).

Oxidation to Benzaldehyde

Methodology:

  • The final step involves oxidation of the methyl-substituted aromatic compound to the aldehyde.
  • Common oxidizing agents include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or chromium-based reagents under controlled conditions to prevent overoxidation.

Research Data:

  • Controlled oxidation using SeO₂ in refluxing organic solvents has been reported to give high yields of benzaldehyde derivatives with minimal side reactions.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Key Notes
Fluorination SNAr KF or CsF 100-150°C, polar aprotic solvent On activated aromatic ring
Ethoxy substitution Electrophilic aromatic substitution Ethanol, acid catalyst 80-120°C On phenolic or activated ring
Methylation Friedel-Crafts alkylation Methyl chloride, AlCl₃ Reflux, inert atmosphere At the 4-position
Oxidation SeO₂ or KMnO₄ Reflux conditions Controlled to prevent overoxidation To form benzaldehyde

Notes on Industrial and Laboratory Synthesis

  • Continuous flow processes are increasingly employed for fluorination and oxidation steps to improve yield, safety, and scalability.
  • Automated reactors enable precise control over temperature, reagent addition, and reaction times, critical for sensitive steps like fluorination and oxidation.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituent Positions Functional Groups CAS Number Purity
5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde 5-Ethoxy, 2,3-diF, 4-Me Aldehyde, Ethoxy, Fluoro, Methyl 1706446-37-8 95%
6-Ethoxy-2,3-difluorobenzaldehyde 6-Ethoxy, 2,3-diF Aldehyde, Ethoxy, Fluoro 167684-02-8 95%
4-Ethoxy-2,5-dimethoxybenzaldehyde 4-Ethoxy, 2,5-diOMe Aldehyde, Ethoxy, Methoxy 873984-11-3 95%
4-Ethoxy-3,5-dimethylbenzaldehyde 4-Ethoxy, 3,5-diMe Aldehyde, Ethoxy, Methyl 861376-63-8 95%
2-Ethoxy-4,5-dimethylbenzaldehyde 2-Ethoxy, 4,5-diMe Aldehyde, Ethoxy, Methyl 883536-34-3 95%

Key Observations:

  • Electron Effects: The difluoro substituents in the target compound enhance electrophilicity at the aldehyde group compared to methoxy- or methyl-substituted analogs, facilitating nucleophilic attacks in reactions such as benzimidazole synthesis .
  • Solubility and Reactivity: Ethoxy and methoxy groups improve solubility in polar solvents, but methoxy’s stronger electron-donating nature may reduce aldehyde reactivity compared to ethoxy-fluoro analogs .

Unique Advantages of this compound

  • Balanced Electronic Profile: The combination of electron-withdrawing (fluoro) and electron-donating (ethoxy, methyl) groups optimizes reactivity for diverse synthetic pathways.
  • Steric and Electronic Synergy: The 4-methyl group mitigates excessive reactivity from fluorine atoms, enabling controlled transformations without compromising yield .

Biological Activity

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzaldehyde functional group with ethoxy and difluoromethyl substituents. The presence of fluorine enhances its reactivity, making it a candidate for various biological applications. Its chemical formula is C10H10F2O2, with a molecular weight of approximately 202.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to biological receptors or enzymes, influencing various metabolic pathways. The compound's aldehyde functional group may also participate in redox reactions, contributing to its biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Effects

The compound has shown promise in anticancer research. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis and cell proliferation mechanisms .

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with several biological receptors. These interactions are crucial for understanding its potential therapeutic applications, particularly in drug design.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Anticancer Activity

In another study focusing on the anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxic effects.

Cell LineIC50 (µM)
MCF-715

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-ethoxy-2,3-difluoro-4-methylbenzaldehyde, and how do solvent choices influence yield?

  • Methodological Answer : A reflux setup with ethanol as a solvent and glacial acetic acid as a catalyst (0.001 mol substrate, 4-hour reaction time) is commonly used for analogous benzaldehyde derivatives. Solvent polarity and boiling point significantly affect reaction efficiency. For example, ethanol promotes nucleophilic substitution due to its moderate polarity, while higher-boiling solvents (e.g., DMF) may enhance solubility but require rigorous temperature control to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can resolve ethoxy, fluoro, and methyl substituents. Fluorine’s strong deshielding effects aid in distinguishing ortho/meta/para positions .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity. Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+^+ at m/z 228.2) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves and flame-retardant lab coats are mandatory. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to minimize inhalation risks. Ethoxy and fluoro groups may release volatile byproducts under heat .
  • Spill Management : Neutralize spills with dry sand or chemical absorbents. Avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what decomposition products form?

  • Methodological Answer :

  • Acidic Conditions : Reflux in HCl (1M) at 80°C for 2 hours. Monitor via TLC for aldehyde oxidation to carboxylic acids.
  • Oxidative Conditions : Treat with H2_2O2_2/Fe2+^{2+} (Fenton’s reagent). GC-MS identifies difluorinated phenolic byproducts.
  • Stability is highest in neutral, anhydrous environments (<5% decomposition over 30 days at 4°C) .

Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of ethoxy groups).
  • DFT Calculations : Compare experimental 19F^{19}\text{F} chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies validate the compound’s purity and identity in absence of commercial reference standards?

  • Methodological Answer :

  • Cross-Validation : Combine elemental analysis (C, H, F), IR (C=O stretch ~1700 cm1^{-1}), and melting point consistency (±2°C).
  • Synthesis of Derivatives : Prepare Schiff bases (e.g., reaction with hydrazine) and compare melting points with literature data .

Q. How can in silico models predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • Computational Tools : Use Gaussian or ORCA to calculate Fukui indices for electrophilic sites. Ethoxy and methyl groups are meta-directing, while fluorine enhances para reactivity.
  • Kinetic Simulations : Apply transition state theory (Eyring equation) to model activation energies for SNAr reactions .

Q. What experimental designs are suitable for assessing its potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute fluorine with chlorine or methoxy groups to evaluate SAR (structure-activity relationships).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) using HepG2 cells. Compare with 5-methoxy analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde
Reactant of Route 2
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5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

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